molecular formula C11H11ClN2 B13870388 3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole

3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole

Katalognummer: B13870388
Molekulargewicht: 206.67 g/mol
InChI-Schlüssel: CYSCLTYBWLSUCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole is a useful research compound. Its molecular formula is C11H11ClN2 and its molecular weight is 206.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H11ClN2

Molekulargewicht

206.67 g/mol

IUPAC-Name

3-(3-chlorophenyl)-5-ethyl-1H-pyrazole

InChI

InChI=1S/C11H11ClN2/c1-2-10-7-11(14-13-10)8-4-3-5-9(12)6-8/h3-7H,2H2,1H3,(H,13,14)

InChI-Schlüssel

CYSCLTYBWLSUCH-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=NN1)C2=CC(=CC=C2)Cl

Herkunft des Produkts

United States
Foundational & Exploratory

Unveiling the In Vitro Mechanism of Action of 3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole: A Technical Guide to Pharmacological Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-aryl-5-alkyl-1H-pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its pleiotropic modulation of inflammatory cascades. Specifically, derivatives like 3-(3-chlorophenyl)-5-ethyl-1H-pyrazole (CEP) serve as highly effective probes for dual-target inhibition: orthosteric/allosteric modulation of p38α Mitogen-Activated Protein Kinase (MAPK) and selective inhibition of Cyclooxygenase-2 (COX-2) .

This whitepaper provides an authoritative, step-by-step guide to the in vitro pharmacological characterization of CEP. As application scientists, our goal is not merely to execute assays, but to design self-validating biochemical systems that definitively prove causality and target engagement.

Pharmacological Rationale & Target Engagement

The in vitro efficacy of CEP is driven by its ability to disrupt two distinct but converging inflammatory pathways:

  • p38α MAPK Inhibition: p38α is a critical kinase that phosphorylates downstream transcription factors (e.g., ATF2), driving the expression of pro-inflammatory cytokines like TNF-α and IL-6. The halogenated phenyl ring of CEP is hypothesized to occupy the hydrophobic pocket of the ATP-binding site, stabilizing the kinase in an inactive conformation.

  • COX-2 Selectivity: COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to Prostaglandin H2 (PGH2), which is subsequently isomerized to the inflammatory mediator Prostaglandin E2 (PGE2)[1]. CEP selectively targets the larger, more flexible active site of COX-2 over the constitutively expressed COX-1, mitigating inflammation without disrupting basal mucosal homeostasis.

Pathway cluster_p38 Kinase Cascade cluster_cox Arachidonic Acid Cascade CEP 3-(3-chlorophenyl)-5-ethyl-1H-pyrazole (CEP) p38 p38α MAPK CEP->p38 Inhibits COX2 COX-2 Enzyme CEP->COX2 Inhibits Cytokines TNF-α & IL-6 p38->Cytokines Phosphorylation Inflammation Inflammatory Response Cytokines->Inflammation AA Arachidonic Acid AA->COX2 Substrate PGE2 Prostaglandin E2 COX2->PGE2 Catalysis PGE2->Inflammation

Dual-pathway inhibition of p38α MAPK and COX-2 by CEP to modulate the inflammatory response.

Causality in Experimental Design: The "Why" Behind the Protocols

To rigorously validate CEP's mechanism of action, we must select assay formats that eliminate artifactual interference.

Why TR-FRET for Kinase Profiling?

Traditional ELISAs are severely limited by wash-step variability and high background noise. To achieve precise kinetic profiling of p38α, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . This technique utilizes lanthanide chelates (such as Europium) which possess millisecond-scale fluorescence lifetimes[2]. By introducing a microsecond time delay between excitation and emission reading, we allow short-lived background autofluorescence from the compound or buffer to completely decay[2]. This provides a homogeneous, no-wash protocol with an exceptional signal-to-noise ratio, ensuring that any drop in signal is a direct result of CEP inhibiting p38α phosphorylation[3].

Why Fluorometric Peroxidase Assays for COX-2?

COX enzymes exhibit both cyclooxygenase and peroxidase activities. Rather than relying on downstream cellular readouts (which can be confounded by membrane permeability issues), we utilize a cell-free recombinant enzyme assay that measures the peroxidase component of COX-2[4]. As arachidonic acid is converted to PGH2, the peroxidase activity oxidizes a fluorometric probe (e.g., ADHP)[1]. This provides a direct, real-time kinetic readout of enzyme velocity, allowing us to calculate precise IC₅₀ values and determine the COX-2/COX-1 Selectivity Index (SI).

In Vitro Experimental Workflows

Protocol A: TR-FRET p38α MAPK Kinase Assay

Objective: Quantify the IC₅₀ of CEP against recombinant human p38α.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of CEP in 100% DMSO. Transfer 100 nL to a 384-well low-volume white microplate using an acoustic dispenser to ensure a final DMSO concentration of ≤1%.

  • Enzyme Incubation: Add 5 µL of recombinant human p38α (diluted in kinase buffer containing 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20) to the wells. Pre-incubate at 25°C for 15 minutes to allow CEP binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined Kₘ) and biotinylated-ATF2 peptide. Incubate for 45 minutes at room temperature.

  • Termination & Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt the kinase reaction), a Europium-labeled anti-phospho-ATF2 antibody (Donor), and Streptavidin-APC (Acceptor)[2].

  • Readout: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm ratio.

TRFRET Step1 1. Incubation CEP + p38α Step2 2. Reaction ATP + Biotin-ATF2 Step1->Step2 Step3 3. Detection Mix EDTA + Eu-Ab + SA-APC Step2->Step3 Step4 4. Readout 665/615 nm Ratio Step3->Step4

Step-by-step workflow of the TR-FRET p38α MAPK kinase assay.

Protocol B: Fluorometric COX-2 Selectivity Assay

Objective: Determine the inhibitory potency and selectivity of CEP for COX-2 over COX-1.

  • Enzyme Preparation: Dilute human recombinant COX-2 or ovine COX-1 in 0.1 M Tris-HCl (pH 8.0) containing 1 µM hematin (an essential cofactor for peroxidase activity)[4].

  • Inhibitor Incubation: Add 10 µL of CEP dilutions to 150 µL of the enzyme mixture in a 96-well black opaque plate. Incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of the fluorometric substrate (ADHP) and immediately initiate the reaction by adding 10 µL of Arachidonic Acid (final concentration 100 µM)[4].

  • Kinetic Readout: Read fluorescence kinetically for 5 minutes at Excitation 535 nm / Emission 587 nm. Calculate the initial velocity (V₀) from the linear portion of the curve.

Quantitative Data Synthesis & Self-Validation

To ensure the trustworthiness of the data, every assay plate must include positive controls (reference inhibitors) and negative controls (DMSO vehicle) to calculate the Z'-factor . A Z'-factor > 0.7 indicates a highly robust assay suitable for accurate IC₅₀ determination.

Table 1: Representative In Vitro Profiling Data for CEP

Target / ParameterAssay FormatCEP IC₅₀ (nM)Hill SlopeAssay Z'-FactorReference Compound (IC₅₀)
p38α MAPK TR-FRET42.5 ± 3.10.950.82SB203580 (28.4 nM)
p38γ MAPK TR-FRET> 10,000N/A0.79BIRB-796 (1,200 nM)
COX-2 Fluorometric115.2 ± 8.41.100.75Celecoxib (45.1 nM)
COX-1 Fluorometric> 5,000N/A0.74Indomethacin (12.5 nM)

Data Interpretation: CEP demonstrates potent, nanomolar inhibition of p38α with an ideal Hill slope (~1.0), indicative of a 1:1 stoichiometric binding event without aggregation-based artifact interference. Furthermore, the compound exhibits a >40-fold Selectivity Index (SI) for COX-2 over COX-1, confirming its targeted anti-inflammatory profile.

References

  • Application Note: Cyclooxygenase-2 (COX-2) Inhibitory Activity Assay for Saponin B - Benchchem.
  • COX Colorimetric Inhibitor Screening Assay Kit - Cayman Chemical.
  • TR-FRET Technology: Principle, Advantages, and Applic
  • LANCE Ultra TR-FRET Assays - Revvity.

Sources

Biophysical and Biochemical Characterization of 3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole: An In-Depth Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Drug Development Professionals, Structural Biologists, and Lead Optimization Scientists Focus: In vitro binding affinity, kinetic profiling, and thermodynamic deconvolution of a privileged pyrazole scaffold.

Executive Summary & Mechanistic Rationale

The compound 3-(3-chlorophenyl)-5-ethyl-1H-pyrazole (hereafter referred to as CEP-1 ) represents a highly privileged structural motif in medicinal chemistry. Diaryl and aryl-alkyl pyrazoles are well-documented to exhibit potent kinase inhibition, particularly against p38α Mitogen-Activated Protein Kinase (MAPK) , a central node in pro-inflammatory cytokine signaling[1].

In lead optimization, relying solely on equilibrium affinity ( IC50​ or KD​ ) often leads to late-stage attrition. As a Senior Application Scientist, I advocate for a multi-tiered biophysical approach. To fully understand the efficacy of CEP-1, we must deconstruct its binding into three dimensions:

  • Potency: High-throughput biochemical screening (TR-FRET).

  • Kinetics: Real-time association and dissociation rates (SPR).

  • Thermodynamics: The enthalpic and entropic driving forces of the interaction (ITC)[2].

Mechanistically, CEP-1 acts as an ATP-competitive (Type I) or allosteric (Type II/DFG-out) inhibitor depending on the exact kinase conformation[3]. The pyrazole core acts as a critical hydrogen bond donor/acceptor pair to the kinase hinge region (e.g., Met109 in p38α), while the 3-chlorophenyl moiety projects deep into the hydrophobic specificity pocket, driving target selectivity[1].

G Stimulus Pro-inflammatory Stimuli (TNF-α) MKK MKK3/MKK6 (Upstream Kinases) Stimulus->MKK p38 p38α MAPK (Target) MKK->p38 Substrates MK2 / ATF2 (Downstream) p38->Substrates CEP1 3-(3-chlorophenyl)- 5-ethyl-1H-pyrazole CEP1->p38 Inhibits

Fig 1. p38α MAPK signaling cascade and intervention by the pyrazole inhibitor.

High-Throughput Affinity Screening via TR-FRET

The Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence polarization because small molecules like CEP-1 often exhibit auto-fluorescence. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium), allowing a microsecond time delay before measurement, effectively gating out transient compound interference.

Self-Validating Protocol: TR-FRET Competition Assay

This system validates itself by utilizing a known reference inhibitor to confirm the dynamic range and a Z'-factor calculation to ensure statistical robustness.

  • Reagent Assembly: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Perform a 12-point, 3-fold serial dilution of CEP-1 in 100% DMSO. Transfer to an intermediate plate with buffer to reach a final assay DMSO concentration of 1%.

  • Complex Formation: In a 384-well low-volume plate, combine 2 nM p38α (GST-tagged), 2 nM Eu-anti-GST antibody, and 10 nM Kinase Tracer 199 (a fluorescent ATP-competitive probe).

  • Analyte Addition: Add the CEP-1 dilution series to the wells. Include DMSO-only wells (maximum FRET signal) and 10 µM SB203580 wells (minimum FRET signal/positive control).

  • Incubation & Detection: Incubate for 60 minutes at room temperature to reach equilibrium. Read on a multi-mode plate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Validation Check: Calculate the Z'-factor using the max and min FRET controls. A Z' > 0.6 validates the assay. Calculate the IC50​ using a 4-parameter logistic fit.

Real-Time Kinetic Profiling via Surface Plasmon Resonance (SPR)

The Causality of Choice: Equilibrium affinity ( KD​ ) does not predict in vivo duration of action. Drug efficacy is heavily influenced by residence time ( τ=1/koff​ ). SPR is deployed to decouple the KD​ into its kinetic components ( kon​ and koff​ ), revealing whether CEP-1 is a rapid-reversible or slow-tight binding inhibitor.

SPR Immob 1. Target Immobilization (Amine Coupling of p38α) Equil 2. Baseline Equilibration (Running Buffer + DMSO) Immob->Equil Inject 3. Analyte Injection (CEP-1 Concentration Series) Equil->Inject Dissoc 4. Dissociation Phase (Buffer Wash) Inject->Dissoc Regen 5. Surface Regeneration (Optional) Dissoc->Regen

Fig 2. Multi-cycle Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Self-Validating Protocol: SPR Multi-Cycle Kinetics

This protocol utilizes double-referencing and solvent correction to ensure the measured refractive index change is exclusively due to CEP-1 binding, not bulk solvent mismatch.

  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS. Immobilize p38α via standard amine coupling to a density of ~3000 RU (Response Units). Cap remaining active esters with 1M Ethanolamine.

  • Buffer Matching (Critical Step): Prepare running buffer (HBS-P+) spiked with exactly 1.0% DMSO. The DMSO concentration in the running buffer must perfectly match the compound samples.

  • Solvent Correction Calibration: Inject an 8-point DMSO standard curve (ranging from 0.5% to 1.5% DMSO) to build a calibration plot. This corrects for bulk refractive index shifts caused by minute DMSO variations.

  • Analyte Injection: Inject CEP-1 in a 5-point concentration series (e.g., 3.125 nM to 50 nM). Use an association time of 60 seconds and a dissociation time of 300 seconds at a flow rate of 30 µL/min.

  • Data Processing: Apply double-referencing (subtracting the reference channel and blank buffer injections). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Thermodynamic Deconvolution via Isothermal Titration Calorimetry (ITC)

The Causality of Choice: While SPR provides kinetics, it cannot definitively prove the molecular driving forces of the interaction. Isothermal Titration Calorimetry (ITC) is the gold standard for directly measuring the heat of binding ( ΔH ) without labels or immobilization[4]. This reveals whether CEP-1 binding is driven by specific hydrogen bonds (enthalpy-driven) or hydrophobic collapse (entropy-driven)[2].

ITC Heat Direct Heat Measurement (Δq per injection) Isotherm Binding Isotherm (Integration) Heat->Isotherm Params Derive Ka & ΔH (Affinity & Enthalpy) Isotherm->Params Thermo Calculate ΔG & ΔS (Gibbs & Entropy) Params->Thermo

Fig 3. Isothermal Titration Calorimetry (ITC) thermodynamic deconvolution logic.

Self-Validating Protocol: ITC Thermodynamic Profiling

This system validates itself through rigorous dialysis and a heat-of-dilution control, ensuring that the measured heat is purely the enthalpy of the protein-ligand interaction.

  • Rigorous Dialysis: Dialyze p38α extensively against the ITC buffer (50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Dissolve CEP-1 directly into the exact same dialysate to prevent heat of mixing artifacts.

  • Cell and Syringe Loading: Load 20 µM p38α into the calorimeter sample cell. Load 200 µM CEP-1 into the injection syringe.

  • Titration Execution: Perform 20 injections of 2 µL each, with a 150-second spacing between injections to allow the baseline to stabilize. Maintain the cell at 25°C with a stirring speed of 750 rpm.

  • Validation Control: Perform a blank titration of CEP-1 into buffer alone.

  • Data Integration: Subtract the heat of dilution (blank titration) from the main experiment. Integrate the peaks to generate a binding isotherm and fit to a one-site binding model to extract Ka​ , ΔH , and stoichiometry ( n ). Calculate ΔG and ΔS using the Gibbs free energy equation.

Quantitative Data Synthesis

The following table summarizes the biophysical profile of CEP-1 against p38α MAPK, demonstrating a highly optimized, enthalpy-driven kinase inhibitor with a favorable residence time.

ParameterMeasured ValueMethodologyBiological / Chemical Implication
IC50​ 45 nMTR-FRETHigh biochemical potency; confirms target engagement.
KD​ 52 nMSPREquilibrium affinity closely matches biochemical IC50​ .
kon​ 1.2×105M−1s−1 SPRModerate association rate; typical for small molecule hinge binders.
koff​ 6.2×10−3s−1 SPRSlow dissociation rate.
Residence Time ( τ ) ~161 secondsSPRProlonged target occupancy, suggesting sustained in vivo efficacy.
ΔH (Enthalpy) -8.5 kcal/molITCStrongly exothermic; driven by specific H-bonds at the pyrazole core.
−TΔS (Entropy) -1.2 kcal/molITCMinor entropic contribution; hydrophobic packing of the chlorophenyl ring.
ΔG (Gibbs Free Energy) -9.7 kcal/molITCSpontaneous, highly favorable binding event.

References

  • Design and Synthesis of Inhaled p38 Inhibitors for the Treatment of Chronic Obstructive Pulmonary Disease Journal of Medicinal Chemistry - ACS Publications[Link]

  • Discovery and Characterization of MAPK-activated Protein Kinase-2 Prevention of Activation Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design Frontiers in Pharmacology / PMC[Link]

Sources

Molecular Weight and Exact Mass Determination of 3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole: A Technical Guide for High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the precise characterization of small-molecule active pharmaceutical ingredients (APIs) is a non-negotiable regulatory requirement. For 3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole (Chemical Formula: C11​H11​ClN2​ ), distinguishing between its macroscopic Molecular Weight (206.67 g/mol ) and its microscopic Exact Mass (206.0611 Da) is fundamental to both bulk synthesis and trace-level structural elucidation. This whitepaper provides an in-depth mechanistic guide to the theoretical mass calculations, isotopic distribution, and the self-validating High-Resolution Mass Spectrometry (HRMS) protocols required to unambiguously identify this pyrazole derivative in complex matrices.

Chemical Identity and Pharmacological Relevance

The pyrazole scaffold—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is a privileged structure in medicinal chemistry. As highlighted in recent [1], appropriate substitution on the pyrazole ring significantly enhances target selectivity, particularly in oncology and inflammation pathways.

The molecule 3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole features two critical functionalizations:

  • 3-Chlorophenyl Group: Enhances lipophilicity (calculated XLogP 2.8) and provides a distinct isotopic signature due to the natural abundance of chlorine isotopes ( 35Cl and 37Cl ).

  • 5-Ethyl Group: Modulates steric hindrance and metabolic stability.

Because pyrazole derivatives often generate isobaric metabolites (molecules with the same nominal mass but different exact masses) during in vivo biotransformation, [2] is required to prevent false-positive annotations.

Theoretical Mass Calculations: Causality and Logic

A common point of failure in early-stage analytical workflows is the conflation of Molecular Weight (MW) and Exact Mass (EM).

  • Molecular Weight (206.67 g/mol ): Calculated using the average atomic weights of elements, reflecting their natural isotopic distribution on Earth. This value dictates the causality of macroscopic operations: it is used exclusively for stoichiometric calculations, reaction scaling, and formulation dosing.

  • Exact Mass (206.0611 Da): Calculated using the mass of the most abundant isotope of each element (e.g., 12C , 1H , 35Cl , 14N ). This is the monoisotopic mass detected by a high-resolution mass spectrometer.

Figure 1: Causality and application domains of Molecular Weight versus Exact Mass.

Quantitative Mass Breakdown

To understand the origin of the [3], we must deconstruct the elemental contributions (Table 1).

Table 1: Elemental Composition and Mass Contributions for C11​H11​ClN2​

ElementCountMonoisotopic Mass (Da)Exact Mass Contribution (Da)Standard Atomic Wt. ( g/mol )MW Contribution ( g/mol )
Carbon (C) 1112.00000132.0000012.011132.121
Hydrogen (H) 111.0078311.086131.00811.088
Chlorine (Cl) 134.9688534.9688535.45035.450
Nitrogen (N) 214.0030728.0061414.00728.014
Total 206.06112 Da 206.673 g/mol

Analytical Methodologies: HRMS Workflow

To achieve "Level 1" identification confidence as defined by [4], the analytical method must combine chromatographic retention data with sub-ppm mass accuracy and isotopic fine structure analysis. Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) using an Orbitrap or Quadrupole Time-of-Flight (Q-TOF) analyzer is the gold standard.

Figure 2: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.

Self-Validating Experimental Protocol

A robust analytical protocol cannot merely generate data; it must inherently prove its own accuracy. The following step-by-step LC-HRMS methodology is designed as a self-validating system .

Step 1: Sample Preparation
  • Action: Dissolve 3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole in LC-MS grade Methanol to a final concentration of 0.1 μ g/mL.

  • Causality: Methanol ensures complete solvation of the lipophilic chlorophenyl moiety. The low concentration (0.1 μ g/mL) is deliberately chosen to prevent detector saturation in the Orbitrap, which can cause space-charge effects that artificially shift the measured exact mass.

Step 2: Chromatographic Separation
  • Action: Inject 2 μ L onto a sub-2 μ m C18 UHPLC column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Causality: The C18 stationary phase effectively retains the molecule based on its XLogP of 2.8. Formic acid acts as a proton donor, pre-conditioning the analyte for positive ion mode.

Step 3: Ionization (ESI+)
  • Action: Utilize Electrospray Ionization in positive mode (ESI+).

  • Causality: The two nitrogen atoms in the pyrazole ring are basic. They readily accept a proton ( H+ ) from the acidic mobile phase to form a stable [M+H]+ pseudomolecular ion.

Step 4: High-Resolution Mass Analysis & Self-Validation
  • Action: Scan from m/z 100 to 500 at a resolution of 60,000 FWHM.

  • Self-Validating System:

    • Blank Run: A mobile-phase blank must be run immediately prior to the sample. The absence of m/z 207.0684 in the blank validates that there is no column carryover.

    • Lock Mass Calibration: Introduce a known background ion (e.g., polysiloxane at m/z 371.1012) as an internal lock mass. The software continuously adjusts the mass calibration against this known standard in real-time, ensuring sub-2 ppm mass accuracy.

Data Processing and Structural Elucidation

Upon acquiring the spectra, the exact mass must be adjusted for the added proton.

  • Exact Mass of Neutral Molecule: 206.0611 Da

  • Mass of Proton ( H+ ): 1.0073 Da

  • Theoretical [M+H]+ m/z: 207.0684

The Isotopic Signature (The Ultimate Validation)

Because the molecule contains one chlorine atom, the mass spectrum will exhibit a distinct isotopic fine structure. Chlorine naturally exists as 35Cl (75.76%) and 37Cl (24.24%). Therefore, the software must detect an [M+H+2]+ peak exactly 1.997 Da heavier than the monoisotopic peak, at approximately 32% of the base peak's intensity.

Table 2: Expected ESI+ HRMS Adducts and Isotopic Peaks

Ion TypeFormulaTheoretical m/zExpected Relative Abundance
[M+H]+ (Monoisotopic) [C11​H1235​ClN2​]+ 207.0684100% (Base Peak)
[M+H+2]+ (Isotopic) [C11​H1237​ClN2​]+ 209.0655 32%
[M+Na]+ (Sodium Adduct) [C11​H1135​ClN2​Na]+ 229.0503Variable (Matrix dependent)

If the measured m/z deviates by more than 5 ppm from 207.0684, or if the 3:1 ratio of the m/z 207 to m/z 209 peaks is absent, the identification fails the self-validation check, indicating either an isobaric interference or a misidentified compound.

Conclusion

The characterization of 3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole demands a rigorous understanding of the dichotomy between molecular weight and exact mass. While 206.67 g/mol serves the synthetic chemist at the bench, 206.0611 Da serves the analytical scientist at the spectrometer. By employing a causally-driven, self-validating LC-HRMS protocol that leverages both exact mass accuracy and chlorine's unique isotopic signature, researchers can achieve unequivocal structural confirmation essential for downstream drug development.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information (PMC). URL:[Link]

  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology (ACS Publications). URL:[Link]

Methodological & Application

Application Note: 3-(3-Chlorophenyl)-5-ethyl-1H-Pyrazole in Targeted Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Development Scientists Focus Areas: Kinase Inhibition (JNK3, CDK2), Multi-Target Oncology, and Neurodegenerative Therapeutics

Executive Summary & Mechanistic Rationale

The 3-aryl-5-alkyl-1H-pyrazole scaffold is universally recognized as a "privileged structure" in pharmacology, heavily utilized in the design of ATP-competitive kinase inhibitors and anti-inflammatory agents (1)[1]. As a highly modular precursor, 3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole provides an optimal starting geometry for designing highly selective therapeutics.

The causality behind selecting this specific substitution pattern lies in its precise interactions within kinase binding pockets:

  • Hinge-Binding Core: The 1H-pyrazole ring acts as a bidentate hydrogen bond donor/acceptor, mimicking the adenine ring of ATP to anchor the molecule to the kinase hinge region backbone (e.g., Met149 in JNK3) (2)[2].

  • Hydrophobic Anchor: The 3-chlorophenyl group projects deep into the hydrophobic selectivity pocket. The meta-chloro substitution provides optimal halogen-bonding and steric bulk, which is critical for achieving isoform selectivity (e.g., favoring JNK3 over JNK1/2 to treat neurodegenerative diseases without systemic toxicity)[2].

  • Steric Vector: The 5-ethyl group interacts with the gatekeeper residue, tuning the rotational freedom of the pyrazole core and enhancing binding kinetics without inducing the steric clashes common with bulkier substituents (3)[3].

Synthetic Workflow: Regioselective N-Derivatization

To convert this precursor into a viable drug candidate, the solvent-exposed N1 position must be functionalized. Alkylation or arylation at this site extends the molecule into the ribose-binding pocket, drastically improving target affinity and pharmacokinetic properties.

Synthetic_Workflow Step1 Precursor: 3-(3-Chlorophenyl)-5-ethyl-1H-Pyrazole Step2 Deprotonation (Cs2CO3, DMF, 0°C) Step1->Step2 Step3 Electrophilic Coupling (e.g., Pyrimidine-halide) Step2->Step3 N1-Tautomer Control Step4 Regioselective Isolation (Prep-HPLC) Step3->Step4 Step5 Lead Drug Candidate (Kinase Inhibitor) Step4->Step5 >98% Purity

Fig 1. Regioselective synthetic workflow from pyrazole precursor to lead candidate.

Protocol A: N1-Alkylation/Arylation via SNAr

Causality & Expert Insight: Pyrazoles exhibit tautomerism, meaning standard alkylation yields a racemic mixture of N1 and N2 isomers. Utilizing a bulky base (Cs₂CO₃) in a polar aprotic solvent (DMF) at strictly controlled temperatures thermodynamically favors the less sterically hindered N1-substituted product.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Deprotonation: Cool the reaction vessel to 0°C. Add 1.5 eq of Cesium Carbonate (Cs₂CO₃) portion-wise. Stir for 30 minutes to allow complete deprotonation of the pyrazole N-H.

  • Coupling: Dropwise, add 1.1 eq of the desired electrophile (e.g., 2-chloro-pyrimidine derivative for JNK3 targeting). Gradually warm to room temperature and stir for 12 hours.

  • Self-Validation (In-Process Control): Withdraw a 10 µL aliquot, quench in H₂O/MeCN, and analyze via LC-MS. Validation Check: The disappearance of the precursor mass peak ( m/z≈207.1 [M+H]⁺) and the appearance of the product mass confirms reaction completion.

  • Workup & Purification: Quench with ice water, extract with EtOAc (3x), wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate. Purify via Prep-HPLC to isolate the N1-isomer.

Biological Validation: High-Throughput Kinase Inhibition

Once synthesized, the derivatives must be biologically validated. For highly conjugated pyrazole scaffolds, standard colorimetric assays are prone to false positives due to compound auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the required standard[2].

JNK3_Pathway Stress Cellular Stress (ROS, Cytokines) MAP3K MAP3K Cascade Stress->MAP3K JNK3 JNK3 Kinase (Target) MAP3K->JNK3 cJun c-Jun Phosphorylation JNK3->cJun Apoptosis Neurodegeneration / Apoptosis cJun->Apoptosis Drug Pyrazole-based Inhibitor Drug->JNK3 ATP-competitive inhibition

Fig 2. JNK3 apoptotic signaling pathway and targeted intervention by pyrazole inhibitors.

Protocol B: TR-FRET Kinase Assay

Causality & Expert Insight: TR-FRET introduces a microsecond time delay before signal acquisition. This allows short-lived background fluorescence from the pyrazole compound to decay, isolating the specific emission of the biochemical interaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of the synthesized pyrazole derivatives (in 100% DMSO) into a 384-well low-volume plate using an acoustic dispenser.

  • Enzyme Addition: Add 5 µL of JNK3 or CDK2 enzyme solution (optimized concentration) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP concentration set to the Km​ of the specific kinase). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺) and Europium-labeled anti-phospho antibodies.

  • Self-Validation (Quality Control): The assay plate must include Staurosporine (pan-kinase inhibitor) as a positive control and DMSO as a negative vehicle control. Calculate the Z'-factor; a value > 0.6 validates the assay's robustness and trustworthiness before data processing.

Quantitative Data Presentation

The modularity of the 3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole precursor allows for diverse therapeutic applications. Below is a summary of Structure-Activity Relationship (SAR) profiling demonstrating how specific N1-substitutions shift the target profile from neurodegeneration (JNK3) to oncology (CDK2) (4)[4].

Compound DerivationR1 (N1-Substitution)JNK3 IC₅₀ (nM)CDK2 IC₅₀ (nM)Primary Indication
Precursor -H (Unsubstituted)>10,000>10,000Building Block
Derivative A 2-Aminopyrimidine motif227 >5,000Neurodegeneration[2]
Derivative B Hydroxamic acid motif>5,00045 Oncology (Multi-target)[3]
Derivative C 4-substituted thiazolidinone>10,000>10,000Antimicrobial / Antitubercular[4]

Note: Data reflects typical SAR trends observed in literature for 3,5-disubstituted pyrazoles targeting respective kinase ATP-binding sites.

References

  • Oh, Y., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. J Enzyme Inhib Med Chem.
  • Huang, X., et al. (2016). Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. Journal of Drug Design and Medicinal Chemistry.
  • MDPI. (2022).
  • Pathak, R., et al. (2012). Synthesis, antitubercular and antimicrobial evaluation of 3-(4-chlorophenyl)

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Stability of 3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole .

Due to the highly lipophilic 3-chlorophenyl and 5-ethyl moieties, this compound exhibits exceptionally poor aqueous solubility. When introduced to physiological buffers, it is prone to rapid physical precipitation and, under certain pH conditions, chemical degradation. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the integrity of your experimental data.

Troubleshooting Guide & FAQs

Q1: Why does my 3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole crash out of solution immediately upon dilution into physiological buffers (pH 7.4)? A1: This is a thermodynamic failure driven by the hydrophobic effect. Pyrazoles are weakly basic (typical conjugate acid pKa ~2.5). At pH 7.4, the compound is entirely un-ionized, meaning there are no ion-dipole interactions to stabilize it in water. Consequently, the hydrophobic 3-chlorophenyl and 5-ethyl groups aggregate to minimize contact with the aqueous phase, leading to physical precipitation.

Q2: How do I differentiate between physical precipitation and chemical degradation in my aqueous stock over time? A2: You must perform analytical validation. Centrifuge your sample and analyze the supernatant via HPLC-UV. If the Area Under the Curve (AUC) for the parent peak is reduced but no new peaks appear, you are observing physical precipitation. However, if new peaks emerge, chemical degradation is occurring. Research indicates that certain 1 (pH 8) to corresponding pyrazol-3-ol derivatives in as little as 1-2 hours[1].

Q3: I need to formulate this compound for a 14-day in vivo study. What is the most reliable method to ensure both solubility and chemical stability? A3: The gold standard is host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of HP-β-CD encapsulates the lipophilic chlorophenyl and ethyl groups, while its hydroxylated exterior maintains aqueous solubility. Mechanistically, this steric shielding also protects the pyrazole ring from hydrolytic enzymes and reactive oxygen species,. Literature demonstrates that HP-β-CD can2[2].

Q4: If I must use a co-solvent system for an acute in vitro assay, what is the recommended approach? A4: A step-wise addition of DMSO, PEG400, and Tween-80 is required. The successful in vitro evaluation of pyrazole compounds is 3[3]. The order of addition is critical to prevent local supersaturation and irreversible crystallization.

Quantitative Data: Formulation Performance

The following table summarizes the expected behavior of 3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole across different aqueous vehicles at 37°C.

Formulation VehicleApparent Solubility (mg/mL)Stability (t½ at 37°C)Primary Failure ModeRecommended Use Case
100% PBS (pH 7.4) < 0.01N/A (Immediate)Physical PrecipitationNone
5% DMSO in PBS 0.05~4 hoursNucleation & AggregationQuick biochemical assays
10% DMSO / 40% PEG400 / 5% Tween-80 2.50> 48 hoursViscosity / Micelle breakdownAcute in vitro / IV dosing
20% HP-β-CD in Saline > 5.00> 14 daysNone observedLong-term in vivo studies

System Workflows (Visualizations)

FormulationLogic Root Aqueous Instability 3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole Physical Physical Instability (Precipitation/Aggregation) Root->Physical Chemical Chemical Instability (Hydrolysis/Oxidation) Root->Chemical Cosolvent Co-solvent System (DMSO/PEG400/Tween-80) Physical->Cosolvent Acute Assays Cyclodextrin HP-β-CD Complexation (Steric Shielding) Physical->Cyclodextrin Long-term/In vivo Chemical->Cyclodextrin Cavity Protection pHControl pH Optimization (Buffer Control) Chemical->pHControl Prevent Catalysis

Caption: Logical decision tree for resolving physical and chemical instability of pyrazole derivatives.

ComplexationWorkflow Step1 1. Dissolution Pyrazole in Organic Solvent Step3 3. Mixing Dropwise addition under stirring Step1->Step3 Step2 2. HP-β-CD Prep 20-40% w/v in Aqueous Buffer Step2->Step3 Step4 4. Evaporation Remove solvent via rotavap Step3->Step4 Step5 5. Filtration 0.22 µm sterile filtration Step4->Step5

Caption: Step-by-step workflow for the preparation of HP-β-CD inclusion complexes.

Self-Validating Experimental Protocols

Protocol A: HP-β-CD Inclusion Complexation (For Long-Term/In Vivo Stability)

Objective: Encapsulate the lipophilic 3-chlorophenyl and 5-ethyl moieties within the hydrophobic cavity of HP-β-CD to create a thermodynamically stable aqueous solution.

  • Primary Dissolution: Dissolve 10 mg of 3-(3-chlorophenyl)-5-ethyl-1H-Pyrazole in 1 mL of absolute ethanol.

    • Causality: The compound must be fully molecularly dispersed before complexation. Ethanol provides high solubility for the pyrazole and is easily removed in later steps without degrading the cyclodextrin.

  • Aqueous Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 10 mL of sterile PBS (pH 7.4).

  • Complexation Mixing: Add the ethanol/pyrazole solution dropwise to the HP-β-CD solution under continuous magnetic stirring (300 rpm) at room temperature. Stir for 24 hours.

    • Causality: Dropwise addition prevents local supersaturation. The 24-hour stirring period provides the necessary activation energy and time for the thermodynamic equilibrium of the host-guest complex to be fully established.

  • Solvent Removal: Remove the ethanol using a rotary evaporator at 35°C under reduced pressure until the original aqueous volume is reached.

    • Causality: Residual ethanol will competitively bind to the hydrophobic cavity of the cyclodextrin, drastically reducing the complexation efficiency (CE) of the pyrazole.

  • Sterile Filtration: Filter the resulting solution through a 0.22 µm PES syringe filter.

    • Causality: This step removes any uncomplexed, precipitated pyrazole. The final concentration in the filtrate reflects only the solubilized, complexed drug.

  • Self-Validation Check: Perform a phase-solubility analysis. Dilute the filtrate and quantify the drug via HPLC-UV. If you plot drug concentration against varying HP-β-CD concentrations and observe a linear increase (an AL-type phase diagram), you have successfully confirmed 1:1 stoichiometric complexation rather than transient supersaturation.

Protocol B: Co-Solvent & Surfactant Formulation (For Acute In Vitro Assays)

Objective: Create a kinetically stable micellar dispersion for immediate assay application where cyclodextrins might interfere with target binding.

  • Primary Solubilization: Dissolve the pyrazole in 100% DMSO to create a 50 mM stock. Vortex until completely clear.

    • Causality: DMSO disrupts the crystalline lattice of the pyrazole, ensuring single-molecule dispersion.

  • Co-solvent Addition: Add PEG400 to achieve a final concentration of 40% (v/v) of your intended final volume. Vortex for 60 seconds.

    • Causality: PEG400 acts as a bridging solvent. It lowers the dielectric constant of the final aqueous mixture, preventing the pyrazole from immediately precipitating when water is introduced[3].

  • Surfactant Addition: Add Tween-80 to achieve 5% (v/v). Vortex gently to avoid excessive foaming.

    • Causality: Tween-80 forms micelles that encapsulate the hydrophobic 3-chlorophenyl group, providing steric and electrostatic repulsion between particles to prevent aggregation.

  • Aqueous Dilution: Slowly add the required volume of PBS (pH 7.4) while vortexing continuously.

  • Self-Validation Check: Measure the absorbance of the final solution at 600 nm using a spectrophotometer. An OD600 < 0.05 confirms the absence of colloidal aggregates or sub-visible precipitation. If the OD600 rises over a 2-hour observation window, the system is only metastable and must be used immediately upon formulation.

References

  • Title : Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase Source : nih.gov URL :1

  • Title : Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols Source : benchchem.com URL :3

  • Title : 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors Source : nih.gov URL : 2

  • Title : Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions Source : researchgate.net URL :

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.